molecular formula C15H16ClN3O4 B2614446 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034250-28-5

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2614446
CAS No.: 2034250-28-5
M. Wt: 337.76
InChI Key: PNXOSTNSAFFQMM-UHFFFAOYSA-N
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Description

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a high-purity chemical compound intended for research applications. The pyrrolidine-2,5-dione (succinimide) moiety is a recognized scaffold in medicinal chemistry, often utilized in the design of molecules for pharmaceutical development . Compounds featuring a pyrrolidine ring, such as the one present in this molecule, are valued for their three-dimensional (3D) coverage and ability to influence the stereochemistry and physicochemical properties of potential drug candidates . The specific integration of a 3-chloropyridin-4-yl group and a pyrrolidine ring may be of interest in designing molecules with targeted biological activity. Researchers are exploring this compound and its analogs in various early-stage discovery projects. Note: Specific details on the main applications, research value, and mechanism of action for this exact compound are not currently available in the public domain and should be confirmed by the researching scientist. This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXOSTNSAFFQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps include the formation of pyrrolidine-2,5-dione and its subsequent functionalization to introduce the chloropyridinyl group and pyrrolidin-1-yl group. Typical reactions involved may include nucleophilic substitutions, cyclizations, and amide bond formations under conditions like controlled temperatures and specific pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of automated reactors for precise temperature control, purification processes like crystallization, and continuous monitoring using analytical techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Transformation of specific functional groups under oxidizing conditions.

  • Reduction: Reduction reactions can be employed to modify its oxo and chloropyridinyl groups.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and chloropyridinyl moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenating agents, nucleophiles like ammonia or amines.

Major Products Formed: Reactions typically yield derivatives with modified functional groups, which can influence the compound's pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for treating neurological disorders and inflammatory diseases. Preliminary studies suggest that it may act as a selective androgen receptor modulator (SARM), influencing gene expression related to muscle growth and fat metabolism.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives based on this compound. The results indicated significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Studies

Biological Interactions : Research has shown that the compound interacts with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Mechanism of Action : The compound's structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function or alter receptor signaling pathways by acting as an agonist or antagonist .

Industrial Applications

Synthesis of Complex Molecules : In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile building block for creating new compounds .

Research Findings

Recent studies have highlighted several key findings regarding the applications of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione:

  • Antimicrobial Activity : Investigations into the antimicrobial properties have shown promising results against various bacterial strains, indicating its potential use in developing new antibiotics.
  • Neuroprotective Effects : Animal studies have suggested that the compound may offer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo, showing potential for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. This compound may engage in interactions with particular pathways, leading to the modulation of biochemical processes, which can be exploited for therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s closest analogs can be categorized based on substituents attached to the pyrrolidine-2,5-dione core:

Table 1: Structural Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione 3-Chloropyridinyl ether, ketomethyl-pyrrolidinyl bridge C₁₆H₁₅ClN₂O₅ 362.76 g/mol Dual pyrrolidine rings, pyridine-chlorine interaction N/A
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-dione Arylidene-thiazolidinone, aryl groups Varies Varies Thiazolidinone ring introduces sulfur; enhanced π-π stacking potential
1-[(11-Sulfanylundecanoyl)oxy] pyrrolidine-2,5-dione 11-sulfanylundecanoyl chain C₁₅H₂₃NO₄S 337.41 g/mol Long alkyl chain with terminal thiol; increased lipophilicity
1-{[(4-Chlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione 4-Chlorobenzoyl ester C₁₁H₈ClNO₄ 253.64 g/mol Chlorophenyl group vs. chloropyridinyl; altered electronic effects
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime TBS-protected pyrrolidine, fluorine, oxime C₂₀H₃₁FN₂O₂Si 402.56 g/mol Fluorine enhances electronegativity; TBS group improves synthetic stability

Pharmacological and Physicochemical Properties

  • Solubility: The sulfanylundecanoyl chain in increases hydrophobicity, whereas the pyridine ring in the target compound could improve aqueous solubility due to nitrogen’s polarity.
  • Metabolic Stability : Fluorine in and sulfur in may reduce oxidative metabolism, whereas the target compound’s ether linkage might confer resistance to hydrolysis.

Dose-Effect Considerations

While specific ED₅₀ data are unavailable, methods from (e.g., graphical estimation of median effective dose) could be applied to compare potency. The dual pyrrolidine rings in the target compound might influence dose-response slopes due to steric effects on receptor binding.

Biological Activity

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound featuring a complex structure that includes pyrrolidine and chloropyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various receptors and enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅ClN₂O₃, with a molecular weight of 305.76 g/mol. Its structure comprises several functional groups that are often associated with bioactive compounds, including a carbonyl group and a chlorinated pyridine ring. The presence of these groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. Initial studies indicate that it may act as an inhibitor of certain proteins involved in cellular signaling pathways.

Potential Interactions:

  • 5-HT1A Receptor: Similar compounds have shown significant affinity for the 5-HT1A receptor, suggesting that this compound may also exhibit serotonergic activity .
  • Indoleamine 2,3-Dioxygenase (IDO1): Related pyrrolidine derivatives have been identified as inhibitors of IDO1, which plays a critical role in cancer progression by modulating immune responses .

Antimicrobial Activity

Research has indicated that compounds within the pyrrolidine family exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa .

Case Studies

  • Pyrrolidine Derivatives as Anticancer Agents:
    A study synthesized various pyrrolidine derivatives and evaluated their effects on cancer cell lines. Compounds showed varying degrees of antiproliferative activity against breast, colon, and lung cancer cell lines, indicating the potential therapeutic applications of pyrrolidine-based structures .
  • Binding Affinity Studies:
    Molecular docking simulations have been conducted to assess the binding affinity of this compound to the 5-HT1A receptor and serotonin transporter (SERT). These studies revealed promising interactions that warrant further investigation through experimental validation .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructureNotable FeaturesBiological Activity
1-(3-Pyridinyloxy)-2-pyrrolidinoneStructureLacks chlorine substitutionPotential SERT ligand
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideStructureContains benzamide structureModerate receptor affinity
2-Amino-N-(pyridin-4-yloxy)-acetamideStructureFeatures an amino groupPotential for diverse interactions

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione with high yield?

  • Methodological Answer : Optimize coupling reactions between pyrrolidine-2,5-dione and chloropyridinyl-pyrrolidine intermediates using polar aprotic solvents (e.g., dichloromethane) under inert atmospheres. Employ stoichiometric bases (e.g., NaOH) for deprotonation and monitor reaction progress via TLC. Purify via column chromatography with silica gel and gradient elution (ethyl acetate/hexane) to achieve >95% purity. Validate purity using HPLC and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify connectivity of the pyrrolidine-2,5-dione core and chloropyridinyl ether moiety. Key signals include:

  • Pyrrolidine-dione : δ ~2.8 ppm (CH₂, multiplet) and ~3.5 ppm (CH₂ adjacent to ketone).
  • Chloropyridinyl : δ ~8.3–8.5 ppm (aromatic protons).
  • IR spectroscopy : Confirm carbonyl stretches (C=O) at ~1715 cm⁻¹ (dione) and ~1660 cm⁻¹ (amide/ether linkages) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adopt PPE (gloves, lab coat, goggles) due to potential toxicity (H300–H313 codes). Work in a fume hood to avoid inhalation. Store in airtight containers under nitrogen at –20°C to prevent degradation. Dispose of waste via neutralization (e.g., 10% aqueous NaOH) followed by incineration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Target enzymes like glycosidases (e.g., α-glucosidase) based on pyrrolidine-dione’s known inhibitory activity. Validate predictions with in vitro assays measuring IC₅₀ values .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of assay conditions (pH, temperature, solvent systems). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. How to optimize enantioselective synthesis for chiral pyrrolidine-dione derivatives?

  • Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps (e.g., asymmetric hydrogenation of pyrrolidine intermediates). Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare results with DFT-calculated transition states .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Employ kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDK2. Use ATP concentrations near Km values (10–100 µM) and measure IC₅₀ via dose-response curves (0.1–100 µM compound). Validate selectivity using kinase profiling panels .

Data Analysis & Reproducibility

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Check for solvent impurities (e.g., residual DCM) or hydration states. Re-crystallize the compound from ethanol/water mixtures to standardize solid-state forms. Compare spectra with literature data for pyrrolidine-dione derivatives .

Q. What statistical methods improve reproducibility in dose-response studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀ determination. Use ≥3 biological replicates and report SEM. Include negative controls (DMSO vehicle) to account for solvent effects .

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